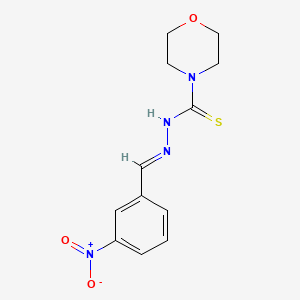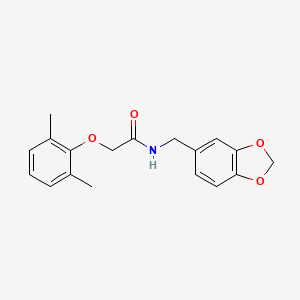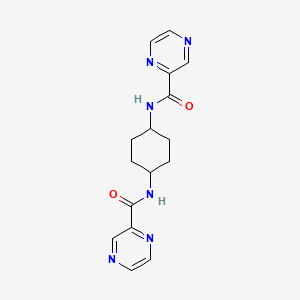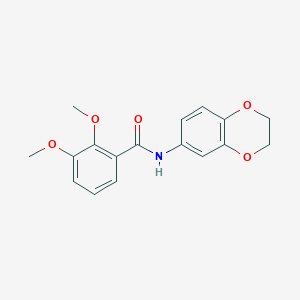![molecular formula C14H17N3O3S B5746488 N-{[(3-nitrophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746488.png)
N-{[(3-nitrophenyl)amino]carbonothioyl}cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-nitrophenyl)amino]carbonothioyl}cyclohexanecarboxamide, also known as N-(3-nitrophenyl)-2-oxocyclohexanecarboxamide or NPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NPC is a yellow powder that is soluble in organic solvents and is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of NPC is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in the target cells. In cancer cells, NPC has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In bacteria and viruses, NPC has been shown to inhibit the activity of certain enzymes involved in the synthesis of essential biomolecules.
Biochemical and Physiological Effects:
NPC has been shown to have various biochemical and physiological effects, depending on the target cells and the concentration used. In cancer cells, NPC has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In bacteria and viruses, NPC has been shown to inhibit the growth and replication of the target cells. In animal models, NPC has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using NPC in lab experiments include its high purity, stability, and relatively low cost. NPC is also easy to synthesize using a specific method, which makes it readily available for research purposes. However, the limitations of using NPC include its potential toxicity and limited solubility in aqueous solutions, which may affect its activity and bioavailability.
Direcciones Futuras
There are various future directions for the research on NPC, including the development of more efficient synthesis methods, the optimization of its activity and bioavailability, and the investigation of its potential applications in other fields, such as environmental science and food science. In medicinal chemistry, NPC may be further developed as a potential anticancer or antimicrobial agent. In material science, NPC may be used as a building block for the synthesis of novel polymers and nanomaterials with unique properties. In analytical chemistry, NPC may be further investigated as a reagent for the detection and quantification of various analytes.
In conclusion, N-{[(3-nitrophenyl)amino]carbonothioyl}cyclohexanecarboxamide{[(3-nitrophenyl)amino]carbonothioyl}cyclohexanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on NPC may lead to the development of novel drugs, materials, and analytical tools with significant impact on various industries.
Métodos De Síntesis
The synthesis of NPC is done by reacting 3-nitroaniline with cyclohexanone in the presence of a catalyst. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ammonia to form NPC.
Aplicaciones Científicas De Investigación
NPC has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, NPC has been investigated for its anticancer, antimicrobial, and antiviral properties. In material science, NPC has been used as a building block for the synthesis of various polymers and nanomaterials. In analytical chemistry, NPC has been used as a reagent for the detection and quantification of various analytes.
Propiedades
IUPAC Name |
N-[(3-nitrophenyl)carbamothioyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-13(10-5-2-1-3-6-10)16-14(21)15-11-7-4-8-12(9-11)17(19)20/h4,7-10H,1-3,5-6H2,(H2,15,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLAUGJZIXEXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819070 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5746407.png)
![methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5746412.png)


![4-[(4-phenyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B5746442.png)



![N-[2-(acetylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B5746483.png)




